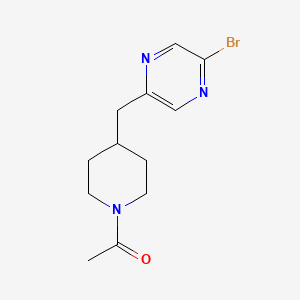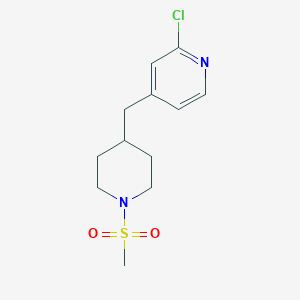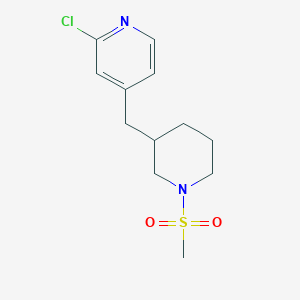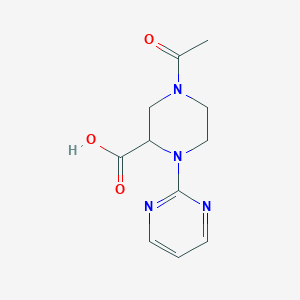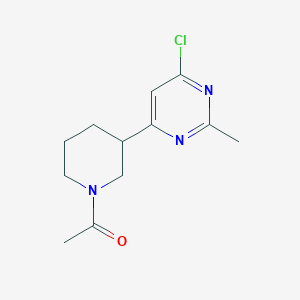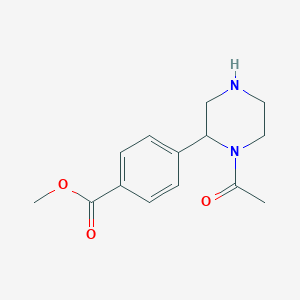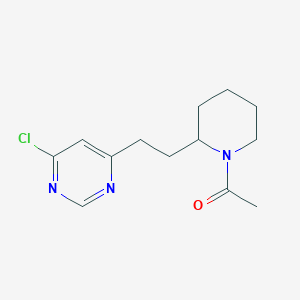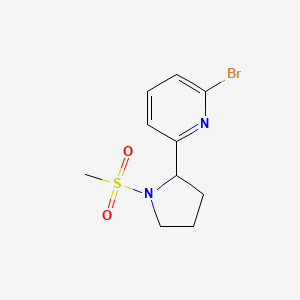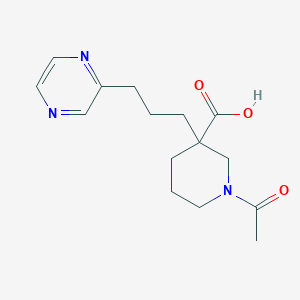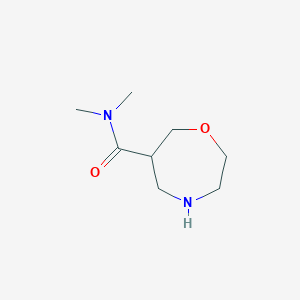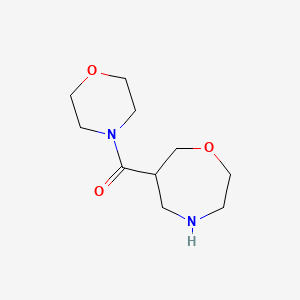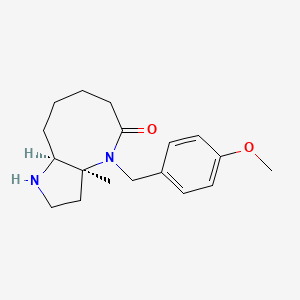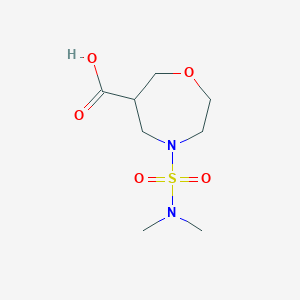
4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid
Overview
Description
4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid , also known by its chemical formula C<sub>9</sub>H<sub>16</sub>N<sub>2</sub>O<sub>4</sub>S , is a synthetic organic compound. Let’s explore its properties and applications.
Synthesis Analysis
The synthesis of this compound involves several steps, including cyclization reactions and functional group modifications. Researchers have employed various methods to prepare it, such as ring-closing reactions and amide formation . Detailed studies on the optimal synthetic routes and conditions are essential for efficient production.
Molecular Structure Analysis
The molecular structure of 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid consists of an oxazepane ring with a carboxylic acid group at position 6 and a dimethylsulfamoyl group at position 4. The arrangement of atoms and functional groups significantly influences its chemical behavior and reactivity.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including hydrolysis , esterification , and amide bond cleavage . Investigating its reactivity with different reagents and conditions is crucial for understanding its behavior in various environments.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).
- Melting Point : Determine the temperature at which it transitions from solid to liquid.
- Stability : Assess its stability under different pH conditions, temperature, and light exposure.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile, especially if it is intended for pharmaceutical use.
- Handling Precautions : Provide guidelines for safe handling, storage, and disposal.
- Environmental Impact : Consider its impact on the environment during production and use.
Future Directions
- Biological Activity : Explore its potential as a drug candidate (e.g., antimicrobial, anticancer).
- Derivatives : Investigate structurally modified derivatives for improved properties.
- Industrial Applications : Assess its utility in materials science or catalysis.
properties
IUPAC Name |
4-(dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5S/c1-9(2)16(13,14)10-3-4-15-6-7(5-10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRCAYVGHYJXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCOCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



